N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
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Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H20FN5O2 and its molecular weight is 357.389. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrazolo[3,4-d]pyrimidine derivatives have been implicated in a variety of biological processes, suggesting that this compound may have broad effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body .
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19F2N5O3, with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms may enhance its pharmacological properties by improving metabolic stability and bioavailability.
Property | Value |
---|---|
Molecular Formula | C22H19F2N5O3 |
Molecular Weight | 439.4 g/mol |
Melting Point | N/A |
Boiling Point | N/A |
Density | N/A |
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the compound may serve as a lead in developing new anti-tubercular agents.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Recent studies have demonstrated that compounds similar to this compound show potent inhibitory effects on various cancer cell lines. For example, compounds derived from this scaffold have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific derivatives have displayed IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It may interact with various receptors influencing cellular signaling pathways.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicate that derivatives of this compound are generally non-toxic at therapeutic concentrations . This is an important consideration for drug development as it suggests a favorable safety profile.
Study on Antitubercular Activity
In a study aimed at synthesizing novel anti-tubercular agents, several compounds were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, derivatives with the pyrazolo[3,4-d]pyrimidine core showed promising results with significant activity and low cytotoxicity towards human cells .
Study on Anticancer Properties
Another study focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting cell proliferation in HeLa and A375 cancer cell lines. The compounds exhibited selective inhibition against CDK enzymes, highlighting their potential as targeted cancer therapies .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-12(2)17(25)20-7-8-24-16-15(9-22-24)18(26)23(11-21-16)10-13-3-5-14(19)6-4-13/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFVHEHSSBEENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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